Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane
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Overview
Description
Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an octa-1,3,7-trien-3-yloxy group. This compound is notable for its applications in organic synthesis and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane typically involves the reaction of octa-1,3,7-trien-3-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the octa-1,3,7-trien-3-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrosilanes, bases like pyridine, and catalysts such as palladium on carbon. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions yield silyl ethers, while substitution reactions produce various substituted silanes .
Scientific Research Applications
Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane involves the formation of silyl ethers through the reaction of the silicon atom with various nucleophiles. The silicon-oxygen bond is highly stable, providing the compound with its unique chemical properties . The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a hydride donor or acceptor in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler compound with similar reducing properties but lacking the octa-1,3,7-trien-3-yloxy group.
Dimethyl(bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy)silane: A more complex silane with two trienyl groups, offering different reactivity and applications.
Uniqueness
Triethyl[(octa-1,3,7-trien-3-yl)oxy]silane is unique due to the presence of the octa-1,3,7-trien-3-yloxy group, which imparts distinct chemical properties and reactivity compared to simpler silanes like triethylsilane . This makes it particularly valuable in specialized applications where specific reactivity is required .
Properties
CAS No. |
62418-72-8 |
---|---|
Molecular Formula |
C14H26OSi |
Molecular Weight |
238.44 g/mol |
IUPAC Name |
triethyl(octa-1,3,7-trien-3-yloxy)silane |
InChI |
InChI=1S/C14H26OSi/c1-6-11-12-13-14(7-2)15-16(8-3,9-4)10-5/h6-7,13H,1-2,8-12H2,3-5H3 |
InChI Key |
NHZJKWCMANKUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CCCC=C)C=C |
Origin of Product |
United States |
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